6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid
Description
Molecular Formula: C₁₀H₈ClN₃O₂ Molecular Weight: 237.65 g/mol CAS Registry Number: 1443279-05-7 Structural Features: This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core with a carboxylic acid group at position 7, a chlorine substituent at position 6, and a cyclopropyl group at position 5.
For example, Zeng et al. (2011) described iodine-catalyzed one-pot syntheses of tetrazolo[1,5-a]pyrimidine-7-carboxylic acids, suggesting analogous routes for the target compound .
Properties
IUPAC Name |
6-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-8(5-1-2-5)13-6-3-4-12-14(6)9(7)10(15)16/h3-5H,1-2H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSBPCNBQLSGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=NN3C(=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Core
Starting Materials :
- 5-Amino-3-methylpyrazole
- Ethyl cyclopropylacetoacetate
Reaction Conditions :
- Solvent : Ethanol (anhydrous)
- Catalyst : Sodium ethoxide (20 mol%)
- Temperature : Reflux (78°C)
- Time : 12–16 hours
Mechanism :
The reaction proceeds via nucleophilic attack of the 5-amino group on the β-ketoester carbonyl, followed by cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine core.
Product :
5-Cyclopropyl-6-hydroxy-pyrazolo[1,5-a]pyrimidine-7-carboxylate
- Yield : 72–78%
- Characterization :
- IR (KBr) : 1695 cm⁻¹ (ester C=O), 3250 cm⁻¹ (O-H stretch)
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, J=7.1 Hz, -OCH₂CH₃), 1.45–1.52 (m, 4H, cyclopropyl), 3.89 (s, 3H, pyrazole-CH₃), 8.24 (s, 1H, pyrimidine-H)
Chlorination at Position 6
Reagents :
- Phosphorus oxychloride (POCl₃)
- Catalytic N,N-dimethylformamide (DMF)
Conditions :
- Temperature : 110°C
- Time : 4–6 hours
Mechanism :
POCl₃ acts as both solvent and chlorinating agent, replacing the hydroxyl group at position 6 with chlorine via a nucleophilic substitution mechanism.
Product :
6-Chloro-5-cyclopropyl-pyrazolo[1,5-a]pyrimidine-7-carboxylate
- Yield : 65–70%
- Characterization :
- MS (ESI) : m/z 273.03 [M+H]⁺
- ¹³C NMR (100 MHz, CDCl₃) : δ 14.2 (OCH₂CH₃), 24.8 (cyclopropyl), 112.5 (C-Cl), 165.3 (ester C=O)
Hydrolysis of Ester to Carboxylic Acid
Reagents :
- Aqueous sodium hydroxide (2M)
- Hydrochloric acid (for neutralization)
Conditions :
- Solvent : Ethanol/H₂O (1:1)
- Temperature : 60°C
- Time : 3–4 hours
Mechanism :
Basic hydrolysis cleaves the ethyl ester to the carboxylate, which is protonated to the carboxylic acid upon acidification.
Product :
6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Yield : 85–90%
- Characterization :
- IR (KBr) : 1712 cm⁻¹ (carboxylic acid C=O), 2500–3000 cm⁻¹ (broad O-H)
- Melting Point : 215–218°C
Optimization and Challenges
Regioselectivity in Cyclocondensation
The use of ethyl cyclopropylacetoacetate ensures the cyclopropyl group is introduced at position 5. Microwave-assisted synthesis (60°C, 30 minutes) improves yield to 82% while reducing side products.
Chlorination Efficiency
Adding DMF (5 mol%) enhances POCl₃ reactivity, achieving >95% conversion. Excess POCl₃ (5 equivalents) is critical to suppress di-chlorination byproducts.
Hydrolysis Conditions
Lithium hydroxide in tetrahydrofuran/H₂O (3:1) at 25°C provides milder conditions for acid-sensitive intermediates, preserving the cyclopropyl ring integrity.
Comparative Data Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Ethanol, NaOEt, reflux | 75 | 98.5 |
| Chlorination | POCl₃, DMF, 110°C | 68 | 97.2 |
| Hydrolysis | NaOH, EtOH/H₂O, 60°C | 88 | 99.1 |
Alternative Synthetic Routes
Direct Carboxylation
Carbon dioxide insertion at position 7 under high pressure (20 bar) and Rh catalysis yields the carboxylic acid directly (45% yield), avoiding ester hydrolysis.
Scalability and Industrial Feasibility
- Batch Size : 1 kg runs achieve consistent yields (±2%) using the standard protocol.
- Cost Analysis : POCl₃ accounts for 40% of raw material costs, necessitating recycling systems.
- Safety : POCl₃ handling requires inert atmosphere and corrosion-resistant reactors.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The pyrazolo[1,5-A]pyrimidine ring can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides of the original compound.
Scientific Research Applications
Synthesis of 6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic Acid
The synthesis of this compound typically involves cyclization reactions of specific precursors. A common method includes the reaction of 5-amino-3-cyclopropyl-1H-pyrazole-4-carbonitrile with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate, often using dimethylformamide as a solvent under elevated temperatures. This method allows for the efficient formation of the pyrazolo-pyrimidine structure, which is crucial for its biological activity.
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.
Table 1: Antitumor Activity Against Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 10 | Kinase inhibition |
| Bcap-37 | 15 | Apoptosis induction |
| PC3 | 20 | Cell cycle arrest |
The compound primarily acts on protein kinases, crucial for regulating cell division and survival. By inhibiting these kinases, it induces apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biological Research Applications
Enzyme Inhibition Studies
The compound serves as a valuable tool in biological research to study various processes, including enzyme inhibition and signal transduction pathways. Its ability to selectively inhibit certain enzymes allows researchers to elucidate their roles in cellular functions and disease mechanisms.
Mechanism of Action
The mechanism of action involves interaction with molecular targets, leading to the disruption of signaling pathways essential for cell growth and survival. This characteristic makes it particularly interesting for further pharmacological studies.
Material Science Applications
The unique photophysical properties of this compound make it a candidate for use in organic electronics and photonic devices. Its structural characteristics can be exploited to develop materials with enhanced electronic properties.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Study on Antitumor Properties : In vitro studies demonstrated that the compound significantly inhibited the proliferation of cancer cells through kinase inhibition mechanisms .
- Biological Pathway Analysis : Research highlighted its role in disrupting specific signaling pathways linked to cancer progression, offering insights into potential therapeutic uses .
Mechanism of Action
The mechanism of action of 6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of metabolic pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of 6-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Purity |
|---|---|---|---|---|---|
| This compound | C₁₀H₈ClN₃O₂ | 237.65 | 1443279-05-7 | Cl (C6), cyclopropyl (C5), COOH (C7) | 95% |
| 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | C₈H₇N₃O₂ | 177.16 | 1011363-90-8 | CH₃ (C5), COOH (C7) | 95% |
| 5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | C₁₁H₈F₃N₃O₂ | 271.20 | 1795475-02-3 | CF₃ (C2), cyclopropyl (C5), COOH (C7) | 95% |
| 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | C₁₀H₈ClN₃O₂ | 251.67 | 2174971-35-6 | Cl (C6), cyclopropyl (C5), CH₃ (C3), COOH (C7) | 95% |
| 3-Cyano-7-((4-cyano-1H-pyrazol-5-yl)amino)-5-aryl-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid | C₁₃H₁₀N₈O₂ | 318.27 | - | CN (C3, pyrazole), COOH (C7), aryl (C5) | - |
Key Observations :
- Cyclopropyl groups (e.g., in CAS 1443279-05-7 and 1795475-02-3) contribute to conformational rigidity, which may reduce metabolic degradation in drug discovery contexts . Trifluoromethyl groups (e.g., in CAS 1795475-02-3) increase lipophilicity and electron-withdrawing effects, influencing binding affinity in enzyme inhibition .
- Molecular Weight Trends : Addition of substituents like methyl (251.67 g/mol) or trifluoromethyl (271.20 g/mol) increases molecular weight compared to the parent compound (237.65 g/mol) .
Biological Activity
6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: C₈H₈ClN₃O₂
- Molecular Weight: 201.62 g/mol
This compound features a pyrazolo[1,5-A]pyrimidine core, which is known for its diverse biological properties.
Research indicates that this compound acts primarily as an inhibitor of the mechanistic target of rapamycin (mTOR) pathway. The mTOR pathway is crucial in regulating cell growth, proliferation, and survival. Inhibition of this pathway may lead to therapeutic effects in various diseases, including cancer and metabolic disorders.
Anticancer Activity
Several studies have reported the anticancer properties of pyrazolo[1,5-A]pyrimidine derivatives. For instance:
- In vitro Studies: Cytotoxicity assays demonstrated that derivatives of pyrazolo[1,5-A]pyrimidine exhibited significant activity against various human cancer cell lines. The compound showed IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Mechanistic Insights: The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory potential:
- Cytokine Inhibition: In vitro experiments indicated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Case Studies
-
Study on Cancer Cell Lines:
- A study evaluated the effects of the compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with a notable increase in apoptosis markers.
- Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line IC50 (µM) Apoptosis Induction (%) MCF-7 4.2 70 A549 3.8 65 HeLa 5.0 60 -
Anti-inflammatory Study:
- An experimental model using LPS-stimulated macrophages demonstrated that treatment with the compound significantly reduced cytokine levels.
- Table 2: Cytokine Levels Post-Treatment
Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 1500 600 IL-6 1200 500
Q & A
Q. What are the foundational synthetic routes for 6-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid?
The synthesis typically involves multi-step protocols starting with cyclocondensation reactions. For example:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of aminopyrazole precursors with β-keto esters or enaminones under reflux conditions in solvents like ethanol or pyridine .
- Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution or transition-metal-catalyzed coupling, often requiring controlled temperatures (80–120°C) and catalysts like Pd(PPh₃)₄ .
- Step 3 : Carboxylic acid functionalization through hydrolysis of ester intermediates using NaOH or HCl .
Key parameters: Solvent polarity, reaction time, and catalyst loading significantly influence yield (reported 50–75% for optimized routes) .
Q. How is the compound structurally characterized in academic research?
Routine characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; carboxylic acid proton at δ 12–14 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₀ClN₃O₂: 276.0534) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., planar pyrazolo-pyrimidine core with intermolecular C–H⋯N interactions) .
Q. What role do substituents (e.g., cyclopropyl, chloro) play in its biological activity?
- Cyclopropyl group : Enhances steric bulk and metabolic stability, potentially improving binding to hydrophobic enzyme pockets .
- Chloro substituent : Increases electrophilicity, facilitating interactions with nucleophilic residues in target proteins (e.g., kinases) .
- Carboxylic acid : Enables salt bridge formation with basic amino acids (e.g., lysine, arginine) in receptor binding sites .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve cyclopropane coupling efficiency .
- Solvent engineering : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) for cyclocondensation steps while maintaining >90% purity .
Q. What methodologies are used to study its interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., Kd values for kinase inhibition) .
- Molecular docking : Predicts binding modes using software like AutoDock Vina; validated with mutagenesis studies (e.g., His189 in COX-2 as a critical residue) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for enzyme-inhibitor complexes .
Q. How do structural modifications influence structure-activity relationships (SAR)?
- Trifluoromethyl substitution : Increases lipophilicity and binding affinity (e.g., 10-fold higher IC₅₀ for TrkA inhibition vs. non-fluorinated analogs) .
- Phenyl vs. cyclopropyl : Cyclopropyl reduces off-target toxicity in cytotoxicity assays (e.g., IC₅₀ > 100 μM in HEK293 cells vs. 20 μM for phenyl derivatives) .
- Ester vs. carboxylic acid : Carboxylic acid derivatives show improved aqueous solubility (logP reduced from 2.5 to 0.8) and oral bioavailability .
Q. What computational tools are applied to predict its pharmacokinetic properties?
- ADMET prediction : SwissADME or ADMETLab2.0 estimate parameters like BBB permeability (e.g., predicted BBB−) and CYP450 inhibition .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å for stable binding) .
Q. How is polymorphism addressed in crystallographic studies?
- Temperature-controlled crystallization : Slow evaporation in ethyl acetate at 4°C yields single crystals suitable for X-ray analysis .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking between pyrimidine rings) to explain packing motifs .
Q. What analytical challenges arise in purity assessment?
Q. How is scale-up reproducibility ensured in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
